disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide
Overview
Description
Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide is a complex organic compound with the molecular formula C18H36ClN2Na2O4. This compound is known for its unique chemical structure, which includes a chloroacetic acid moiety, an imidazole ring, and a long undecyl chain. It is commonly used in various industrial and scientific applications due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide involves the reaction of chloroacetic acid with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol in the presence of sodium hydroxide. The reaction typically takes place in an aqueous solution, and the mixture is heated to facilitate the reaction. The product is then isolated through filtration and crystallization .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to ensure high yield and purity. The final product is often purified through multiple stages of filtration and crystallization to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The imidazole ring can participate in redox reactions.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents such as sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Hydrolysis: Corresponding acids and alcohols.
Scientific Research Applications
Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide has a wide range of applications in scientific research:
Chemistry: Used as a catalyst and solvent in organic synthesis.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of surfactants and detergents
Mechanism of Action
The compound exerts its effects through various molecular mechanisms:
Molecular Targets: It interacts with enzymes and proteins, altering their activity.
Pathways Involved: It can modulate signaling pathways related to cell growth and apoptosis.
Mechanistic Insights: The imidazole ring plays a crucial role in binding to target molecules, while the chloroacetic acid moiety can participate in covalent modifications
Comparison with Similar Compounds
Similar Compounds
Sodium,2-chloroacetic acid,2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol,hydroxide: Similar structure but with a shorter heptyl chain.
Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide: Similar chemical composition
Uniqueness
Disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide is unique due to its long undecyl chain, which imparts distinct hydrophobic properties, making it particularly useful in surfactant and detergent applications .
Properties
IUPAC Name |
disodium;2-chloroacetic acid;2-(2-undecyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2O.C2H3ClO2.2Na.H2O/c1-2-3-4-5-6-7-8-9-10-11-16-17-12-13-18(16)14-15-19;3-1-2(4)5;;;/h19H,2-15H2,1H3;1H2,(H,4,5);;;1H2/q;;2*+1;/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVOOFYFLGLMLH-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+].[Na+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36ClN2Na2O4+ | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
68608-66-2 | |
Record name | Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068608662 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, 2-chloro-, sodium salt (1:1), reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-2-undecyl-1H-imidazole-1-ethanol and sodium hydroxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.247 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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